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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)benzene

Cat. No.: B118104

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond
angles of 1,4-bis(bromomethyl)benzene, a key reagent in organic synthesis and precursor for
various functional materials. This document is intended for researchers, scientists, and
professionals in the field of drug development and materials science, offering precise structural
data derived from single-crystal X-ray diffraction studies.

Molecular Structure and Geometry

1,4-Bis(bromomethyl)benzene, with the chemical formula CsHsBrz, consists of a central
benzene ring substituted at the para positions with two bromomethyl groups. The molecular
structure has been determined with high precision using single-crystal X-ray crystallography. In
the crystalline state, the molecule exhibits centrosymmetry, with the benzene ring being planar.

The key structural parameters, including bond lengths and angles, have been experimentally
determined and are summarized in the table below. These values provide a foundational
understanding of the molecule's steric and electronic properties, which are critical for predicting
its reactivity and interaction with other molecules.

Quantitative Molecular Geometry Data

The following table summarizes the experimentally determined bond lengths and angles for
1,4-bis(bromomethyl)benzene, obtained from the crystallographic study published in Acta
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Crystallographica Section E.

Bond/Angle

Atoms Involved

Value (A or °)

Bond Lengths

C-Br C4-Brl 1.965 (3)
C-C (ring) Cl-C2 1.378 (4)
C1-C3 1.381 (4)

C2-C3 1.380 (4)

C-C (exocyclic) Cl-C4 1.503 (4)
Bond Angles

C-C-C (ring) C2-C1-C3 120.5 (3)
C1-C2-C3 119.5 (3)

C1-C3-C2 120.0 (3)

C(ring)-C-C(ex0) C2-C1-C4 120.1 (3)
C3-C1-C4 119.4 (3)

C-C-Br C1-C4-Brl1 112.2 (2)

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure
of 1,4-bis(bromomethyl)benzene with atom numbering corresponding to the crystallographic
data.

Molecular structure of 1,4-Bis(bromomethyl)benzene.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular structure of 1,4-bis(bromomethyl)benzene was carried
out using single-crystal X-ray diffraction. The following provides a detailed summary of the
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experimental methodology.

Crystal Growth: Single crystals of 1,4-bis(bromomethyl)benzene suitable for X-ray analysis
were obtained by slow evaporation of a solution of the compound in a suitable solvent.

Data Collection: A colorless, block-shaped crystal with dimensions of approximately 0.30 x 0.20
x 0.20 mm was mounted on a goniometer head. Data collection was performed on a Bruker
SMART APEX CCD area-detector diffractometer. The crystal was kept at a constant
temperature of 298(2) K during data collection. Graphite-monochromated Mo Ka radiation (A =
0.71073 A) was used. A series of w and ¢ scans were performed to collect a complete sphere
of data.

Structure Solution and Refinement: The collected diffraction data were processed using the
SAINT software package for integration of the diffraction profiles. An absorption correction was
applied using the SADABS program. The crystal structure was solved by direct methods using
the SHELXS97 program and refined by full-matrix least-squares on F2 using the SHELXL97
program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model.

The final refinement converged to a low R-factor, indicating a high-quality structural model. The
crystallographic data has been deposited with the Cambridge Crystallographic Data Centre
(CCDC) under the deposition number 601764.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of 1,4-
Bis(bromomethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b118104#1-4-bis-bromomethyl-benzene-molecular-
geometry-and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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